molecular formula C15H21NO2 B14834522 5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide

5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide

Katalognummer: B14834522
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: BUSUCEAFMWVZLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide is an organic compound that features a benzamide core structure with a cyclohexylmethyl substituent at the 5-position and a hydroxyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a benzamide derivative.

    Cyclohexylmethylation: The benzamide is subjected to a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The resulting product is then hydroxylated at the 2-position using a hydroxylating agent like hydrogen peroxide or a peracid.

    N-Methylation: Finally, the compound is N-methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(Cyclohexylmethyl)-2-keto-N-methylbenzamide.

    Reduction: 5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation and pain, potentially inhibiting the production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Cyclohexylmethyl)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its binding affinity and activity.

    5-(Cyclohexylmethyl)-2-methoxy-N-methylbenzamide: Contains a methoxy group instead of a hydroxyl group, which can alter its chemical reactivity and biological activity.

    5-(Cyclohexylmethyl)-2-hydroxy-N-ethylbenzamide: Has an ethyl group instead of a methyl group, potentially affecting its pharmacokinetic properties.

Uniqueness

5-(Cyclohexylmethyl)-2-hydroxy-N-methylbenzamide is unique due to the combination of its cyclohexylmethyl and N-methyl substituents, which confer specific chemical and biological properties that are distinct from its analogs.

Eigenschaften

Molekularformel

C15H21NO2

Molekulargewicht

247.33 g/mol

IUPAC-Name

5-(cyclohexylmethyl)-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C15H21NO2/c1-16-15(18)13-10-12(7-8-14(13)17)9-11-5-3-2-4-6-11/h7-8,10-11,17H,2-6,9H2,1H3,(H,16,18)

InChI-Schlüssel

BUSUCEAFMWVZLQ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=CC(=C1)CC2CCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.